Benzo[d]isothiazole Core Demonstrates Selective Cytotoxicity Not Observed in Benzothiazole or Thiazole Analogs
Vicini et al. (2003) evaluated benzo[d]isothiazole, benzothiazole, and thiazole Schiff bases against MT-4 human lymphocytes. Benzo[d]isothiazole compounds showed consistent cytotoxicity with CC₅₀ = 4–9 µM, while the benzothiazole and thiazole series were devoid of both antiviral and antimicrobial activity [1]. This >10-fold selectivity for cytotoxicity is scaffold-specific and not attributable to general thiazole reactivity.
| Evidence Dimension | In vitro cytotoxicity (CC₅₀) |
|---|---|
| Target Compound Data | Benzo[d]isothiazole Schiff bases: CC₅₀ = 4–9 µM |
| Comparator Or Baseline | Benzothiazole and thiazole Schiff bases: no activity (CC₅₀ >100 µM, inactive) |
| Quantified Difference | >10-fold selectivity |
| Conditions | MT-4 human CD4⁺ lymphocyte cell line, used to support HIV-1 growth |
Why This Matters
This establishes an exclusion rule for procurement: if a project requires cytotoxic activity, benzothiazole or thiazole scaffolds should be deprioritized, whereas benzo[d]isothiazole-based starting materials should be prioritized for anticancer libraries.
- [1] Vicini P, et al. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorg Med Chem. 2003;11(22):4785-9. PMID 14556794. View Source
